molecular formula C8H10O4 B12285095 Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate

Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate

Cat. No.: B12285095
M. Wt: 170.16 g/mol
InChI Key: OARAGBOCQAZZPY-UHFFFAOYSA-N
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Description

Methyl 3,8-dioxatricyclo[3.2.1.0²⁴]octane-6-carboxylate (CAS No. 827607-30-7) is a tricyclic organic compound characterized by a fused ring system containing two oxygen atoms (3,8-dioxa) and a methyl ester functional group. Its molecular formula is C₈H₁₀O₄, with a molecular weight of 170.16 g/mol . The compound’s structure features a bicyclic framework fused with an oxetane-like ring (tricyclo[3.2.1.0²⁴]octane), contributing to its conformational rigidity. Key properties include:

  • Storage and Hazards: No specific storage conditions or hazard statements are reported, suggesting moderate stability under standard laboratory conditions .

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate

InChI

InChI=1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3

InChI Key

OARAGBOCQAZZPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2C3C(C1O2)O3

Origin of Product

United States

Preparation Methods

Key Steps

  • Bicyclic Core Formation :

    • Reactants : Furan (dienophile) and maleic anhydride (dienophile).
    • Conditions : Room temperature, solvent-free or dichloromethane.
    • Product : Exo-adduct (thermodynamically favored).
  • Esterification :

    • Reagents : Methanol, SOCl₂.
    • Conditions : Reflux in methanol.
    • Product : Methyl ester derivative (e.g., compound 98 in).
  • Epoxidation :

    • Reagents : m-CPBA (meta-chloroperbenzoic acid).
    • Conditions : 0°C to room temperature in CH₂Cl₂.
    • Product : Exo-epoxide (stereoselectively formed).
  • Tricyclic System Formation :

    • Mechanism : Epoxide ring-opening or further cycloaddition.
    • Challenges : Stereoselectivity and retro-Diels-Alder side reactions may require protecting groups.

Table 1: Representative Diels-Alder-Based Synthesis Pathway

Step Reactants/Reagents Conditions Product Yield
1 Furan + Maleic Anhydride RT, CH₂Cl₂ Bicyclic exo-adduct 95%
2 SOCl₂ + MeOH Reflux Methyl ester 70%
3 m-CPBA 0°C → RT Exo-epoxide 98%

[3+2]-Cycloaddition and Electrocylic Rearrangements

Microwave-assisted [3+2]-cycloadditions and electrocyclic ring-opening cascades offer alternative routes to the tricyclic core, as demonstrated in the synthesis of 8-oxabicyclo[3.2.1]octanes.

Key Steps

  • Monocyclopropanated Precursor Synthesis :

    • Reactants : Pyrrole/furan + diazo compounds.
    • Conditions : Regioselective cyclopropanation under Reiser’s conditions.
  • Electrocyclic Ring-Opening/Cycloaddition :

    • Conditions : Microwave irradiation, solvent-free.
    • Product : Bicyclic intermediate.
  • Functional Group Interconversion :

    • Reagents : Hydrazine monohydrate, Curtius rearrangement.
    • Product : Urethane or diamine derivatives, which can be further modified.

Table 2: [3+2]-Cycloaddition Pathway

Step Reactants/Reagents Conditions Product Yield
1 Pyrrole + Diazocompound Reiser’s conditions Cyclopropanated intermediate >90%
2 Microwave irradiation Solvent-free Bicyclic system Not reported
3 Hydrazine + β-nitroso hydrazide MeOH, RT Acyl azide Moderate

Esterification of Preformed Tricyclic Diacids

For compounds with preexisting tricyclic cores, direct esterification of carboxylic acids is feasible.

Procedure

  • Reagents : Methanol, SOCl₂ or DCC.
  • Conditions : Reflux or room temperature.
  • Product : Methyl ester.

Example : Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate (CAS 90673-92-0) is synthesized via esterification of the corresponding carboxylic acid. Analogous methanolysis would yield the methyl ester.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group at the C6 position serves as a reactive site for nucleophilic substitution. Electron-withdrawing groups adjacent to reactive centers enhance nucleophilicity, enabling substitution under appropriate conditions. This reactivity is critical for applications in medicinal chemistry, where such transformations are used to modify functional groups for drug design.

Hydroboration and Oxidation

Hydroboration reactions are documented for structurally related bicyclic compounds, such as nortropanes. These reactions typically involve boron reagents (e.g., BH₃) adding to double bonds, followed by oxidation to form alcohol derivatives . While not explicitly detailed for this compound, analogous systems suggest similar reactivity at unsaturated positions, potentially yielding alcohol derivatives useful in cocaine analogues .

Epoxidation and Epoxide Ring-Opening

Epoxidation of double bonds (if present) could generate epoxide intermediates. Subsequent ring-opening reactions with nucleophiles (e.g., water, alcohols) may yield diols or other functionalized derivatives . For example, epoxide ring-opening under acidic conditions could generate tropanol analogues, as observed in related bicyclic systems .

Dihydroxylation Reactions

Dihydroxylation of double bonds via methods like osmium tetroxide oxidation could introduce vicinal diols. This reaction is relevant for modifying the compound’s skeleton into hydroxylated nortropanes, which are explored for biological activity .

Isomerization of Double Bonds

Isomerization of C3-C4 double bonds has been observed in structurally similar compounds (e.g., ferruginine analogues). Such transformations alter stereochemical configurations, influencing reactivity and biological properties . While not explicitly confirmed for this compound, the presence of double bonds in analogous systems suggests possible isomerization under thermal or catalytic conditions.

Halohydrin Formation

Epoxide intermediates may undergo halohydrin formation via reaction with halides (e.g., HCl, HBr). This pathway is documented in related tropane derivatives, leading to tropine analogues with modified stereochemistry .

Dehalogenation Reactions

Halogenated derivatives of this compound could undergo dehalogenation to form isoquinuclidine or azatricyclooctane frameworks. These reactions typically involve elimination of halides under reductive or acidic conditions .

Reaction Conditions and Outcomes (Example Table)

Reaction TypeKey Reagents/ConditionsProduct Type
Nucleophilic SubstitutionNu⁻ (e.g., NH₃, OH⁻), SN2Substituted carboxylate
HydroborationBH₃, H₂O₂/NaOHAlkylborane intermediates
EpoxidationmCPBA, peracidsEpoxide derivatives
DihydroxylationOsO₄, NaIO₄Vicinal diols

Adapted from analogous reactions in bicyclic systems .

Mechanistic Insights

The compound’s stereochemistry and electron-withdrawing effects significantly influence reactivity. For instance, the carboxylate group’s electron-withdrawing nature facilitates nucleophilic attack at adjacent positions. Additionally, ring strain in the tricyclic framework may stabilize intermediates during substitution or rearrangement reactions .

Research Implications

This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry. Its ability to undergo substitutions, oxidations, and ring modifications allows systematic exploration of structure-activity relationships, particularly for glycosidase inhibition and drug design . Further studies could focus on optimizing reaction conditions for specific transformations and exploring novel applications in therapeutics.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Applications
Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of this compound can act as targeting agents for specific receptors, enhancing drug delivery systems.

  • Case Study : A study published in a patent (US10376531B2) discusses the use of substituted derivatives of this compound as targeting agents for the asialoglycoprotein receptor (ASGPR), which is crucial in liver-targeted drug delivery systems .

2. Antimicrobial Properties
Research has suggested that compounds similar to this compound exhibit antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

  • Research Findings : A series of studies have shown that modifications to the dioxatricyclo structure can enhance antimicrobial efficacy against resistant strains of bacteria .

Materials Science

1. Polymer Chemistry
The unique structural features of this compound allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

  • Application Example : Researchers have successfully integrated this compound into polymeric materials to enhance their performance characteristics in various applications such as coatings and adhesives .

2. Synthesis of Functional Materials
The compound serves as a precursor for synthesizing functional materials with specific properties tailored for applications in electronics and photonics.

  • Innovation Insight : The ability to modify the dioxatricyclo structure offers pathways to develop materials with enhanced optical or electronic properties suitable for advanced technological applications .

Summary Table of Applications

Application Area Details
Pharmaceuticals Targeting agents for ASGPR; potential antimicrobial properties
Materials Science Used in polymer synthesis; development of functional materials for electronics and photonics

Mechanism of Action

The mechanism of action of Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analog, based on available literature, is (1S,2R,4R,9S,11S,12R)-9α-hydroxy-4,8-dimethyl-12-[(thiomorpholin-4-yl)methyl]-3,14-dioxatricyclo[9.3.0.0²⁴]tetradec-7-en-13-one (hereafter referred to as Compound A ). Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Property Methyl 3,8-dioxatricyclo[3.2.1.0²⁴]octane-6-carboxylate Compound A
Molecular Formula C₈H₁₀O₄ Likely C₁₉H₂₈NO₃S (inferred from substituents)
Molecular Weight 170.16 g/mol ~365.5 g/mol (estimated)
Ring System Tricyclo[3.2.1.0²⁴]octane (small, rigid framework) Tricyclo[9.3.0.0²⁴]tetradecene (larger, flexible 10-membered ring)
Functional Groups Methyl ester Lactone, thiomorpholin-methyl, hydroxyl, methyl
Conformation Not reported Chair–chair (10-membered ring), chair (thiomorpholin)
Intermolecular Interactions Unknown C–H···O hydrogen bonds forming chains
Applications Unspecified (likely intermediate) Crystal structure suggests potential for supramolecular chemistry

Key Differences and Implications

Ring Size and Flexibility :

  • The target compound’s small tricyclic system (8-membered) imposes steric constraints, limiting conformational flexibility. In contrast, Compound A’s 10-membered ring adopts a chair–chair conformation, enabling adaptability in crystal packing .

Functional Group Diversity: The methyl ester group in the target compound contrasts with Compound A’s lactone and thiomorpholin substituents.

Crystal Packing Behavior: Compound A exhibits intermolecular C–H···O hydrogen bonding, forming chains along the crystallographic b-axis. No such data exists for the target compound, but its lack of hydrogen-bonding substituents (e.g., hydroxyl groups) suggests weaker intermolecular forces .

Synthetic Complexity :

  • Compound A’s thiomorpholin and lactone groups likely require multi-step synthesis, whereas the target compound’s simpler structure (methyl ester, fused ether rings) may offer easier scalability .

Relevance to Lumping Strategies

The lumping strategy (grouping structurally similar compounds into surrogates) is commonly used in chemical modeling to reduce computational complexity . However, the comparison above highlights critical limitations:

  • Functional Group Variations : Substituents like thiomorpholin (in Compound A) drastically alter physicochemical behavior compared to the target compound’s ester group, making lumping inappropriate without empirical validation .
  • Ring Size Effects : Smaller rings (e.g., tricyclo[3.2.1.0²⁴]octane) exhibit higher strain and rigidity, affecting reactivity and stability relative to larger systems .

Biological Activity

Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate (CAS No. 827607-30-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Potential

Research indicates that derivatives of the dioxatricyclo structure exhibit significant pharmacological activity, particularly as inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT). These compounds are being investigated for their potential use in treating conditions such as cocaine addiction and other stimulant-related disorders.

  • Dopamine Transporter Inhibition :
    • Compounds similar to this compound have shown selective inhibition of DAT with IC50 values ranging from 7 to 43 nM . This selectivity is crucial for developing therapeutic agents that minimize side effects associated with non-selective inhibitors.
  • Structure-Activity Relationship (SAR) :
    • Studies have demonstrated that modifications to the bicyclic structure can enhance biological activity. For instance, the introduction of various substituents at specific positions on the bicyclic framework has been linked to improved binding affinity and selectivity towards DAT over SERT .

Study on Inhibitory Effects

A study published in PubMed examined a series of 3-aryl-8-thiabicyclo[3.2.1]octanes, which share structural similarities with this compound . The findings revealed that these compounds could effectively inhibit DAT while demonstrating minimal interaction with SERT.

Synthesis and Evaluation

The synthesis of methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane derivatives has been explored in several studies . A notable synthesis route involves epoxidation reactions followed by various functional group modifications leading to derivatives with enhanced biological profiles.

Data Summary Table

Compound NameCAS NumberIC50 (nM)TargetSelectivity Ratio
This compound827607-30-77 - 43Dopamine Transporter (DAT)High
3-Aryl-8-thiabicyclo[3.2.1]octanesVaries<50DATModerate

Q & A

Q. What are the standard synthetic routes for Methyl 3,8-dioxatricyclo[3.2.1.0²,⁴]octane-6-carboxylate?

The synthesis of tricyclic ethers like this compound often involves cyclization or oxidation strategies. For example, epoxidation of bicyclic precursors using meta-chloroperbenzoic acid (m-CPBA) can generate strained oxirane intermediates, which may undergo further intramolecular cyclization to form the tricyclic core . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor ring closure over side reactions. Characterization of intermediates via NMR (e.g., monitoring epoxide formation) is critical for tracking progress .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for resolving complex tricyclic structures, as demonstrated for related 3,8-dioxatricyclo derivatives (e.g., confirming chair–chair conformations in fused ring systems) . For routine analysis, use a combination of:

  • ¹H/¹³C NMR : Identify deshielded protons (e.g., ester methyl groups at ~δ 3.6–3.8 ppm) and bridgehead carbons.
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₈H₁₀O₄; theoretical 170.17 g/mol) .
  • IR spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical ambiguities in the synthesis of this compound?

The tricyclic core contains multiple stereocenters (e.g., 2,4-positions), requiring enantioselective methods. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can separate racemic mixtures, as seen in related bicyclic esters . Asymmetric catalysis, such as Sharpless epoxidation or enzymatic resolution, may also control stereochemistry during cyclization steps. Computational modeling (DFT) can predict favorable transition states to guide synthetic design .

Q. How does the ester functional group influence the compound’s reactivity and stability?

The methyl ester acts as both an electron-withdrawing group and a leaving site. Hydrolysis studies under acidic/basic conditions can reveal stability trends. For instance:

  • Base-mediated saponification : Replace the methyl ester with a carboxylate, altering solubility for downstream applications.
  • Enzymatic cleavage : Esterases (e.g., porcine liver esterase) may selectively hydrolyze the ester, as observed in metabolite pathways of structurally related tricyclic ethers . Monitor degradation via LC-MS and adjust storage conditions (e.g., inert atmosphere, low temperature) to prevent hydrolysis .

Q. What computational approaches are used to predict the compound’s conformational stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the tricyclic system’s energy minima, identifying strain in the 3,8-dioxatricyclo framework. Key parameters include:

  • Dihedral angles : Assess ring puckering and eclipsing interactions.
  • NBO analysis : Evaluate hyperconjugative stabilization of ether and ester groups. Experimental data from NIST (e.g., structural parameters of Isoascaridol derivatives) validate computational predictions .

Q. What biological or pharmacological activities are associated with this compound’s structural analogs?

While direct data on this compound is limited, related 3,8-dioxatricyclo derivatives exhibit herbicidal activity by inhibiting plant acetolactate synthase (ALS) . Structure-activity relationship (SAR) studies could explore:

  • Ester group modifications : Replace methyl with bulkier esters to enhance target specificity.
  • Ring substitution : Introduce halogens or methyl groups at non-bridgehead positions to modulate bioavailability. In vitro assays (e.g., enzyme inhibition, cell viability) combined with molecular docking (PDB-based targets) are recommended for mechanistic insights .

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